1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde
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Overview
Description
1H-Pyrrolo[3,2-b]pyridine-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H6N2O. It is a derivative of pyridine and pyrrole, featuring a fused ring system that includes both nitrogen atoms.
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-b]pyridine-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with an aldehyde in the presence of a catalyst can lead to the formation of the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific solvents and catalysts .
Chemical Reactions Analysis
1H-Pyrrolo[3,2-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Pyrrolo[3,2-b]pyridine-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1H-Pyrrolo[3,2-b]pyridine-5-carbaldehyde can be compared with other similar compounds, such as:
3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: This compound features an iodine atom at the 3-position, which can influence its reactivity and biological activity.
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid:
Biological Activity
1H-Pyrrolo[3,2-b]pyridine-5-carbaldehyde is a heterocyclic compound characterized by its unique bicyclic structure, which includes a pyrrole and a pyridine ring fused together. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.
- Molecular Formula : C₈H₆N₂O
- Molecular Weight : 146.15 g/mol
- Boiling Point : Approximately 361.1 °C
The presence of the aldehyde functional group at the 5-position of the pyrrolo ring enhances its reactivity and biological activity. This compound has been primarily studied for its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
This compound exhibits its biological activity through several mechanisms:
- Inhibition of FGFRs : The compound has been shown to inhibit FGFR signaling pathways, which play a crucial role in cell proliferation and differentiation. This inhibition is particularly significant in cancer therapies targeting tumors with aberrant FGFR activation .
- Cytochrome P450 Inhibition : It also acts as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, involved in drug metabolism. This property suggests potential applications in enhancing the efficacy of certain drugs by modulating their metabolic pathways.
Biological Activity and Pharmacological Properties
Research indicates that this compound has shown significant biological activities:
- Anticancer Activity : Various studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range. For instance, one derivative (compound 4h) showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential as a cancer therapeutic agent .
- Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells, particularly breast cancer cell lines (4T1), by inhibiting cell proliferation and migration .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Study on FGFR Inhibition : A series of derivatives were synthesized and evaluated for their inhibitory effects on FGFRs. Among them, compound 4h exhibited significant activity against breast cancer cells by inducing apoptosis and inhibiting cell migration .
- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit cytochrome P450 enzymes, revealing its potential to affect drug metabolism positively. This characteristic could be beneficial in developing combination therapies for cancer treatment.
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to structurally similar compounds:
Compound Name | Biological Activity | Key Features |
---|---|---|
This compound | Potent FGFR inhibitor; induces apoptosis | Contains aldehyde group; inhibits CYP1A2 |
2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | Inhibits FGFR signaling; anticancer properties | Similar structure; different substitution pattern |
1H-Pyrrolo[3,4-c]pyridine derivatives | Antiviral and anticancer activities | Broad pharmacological spectrum |
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-1-2-7-8(10-6)3-4-9-7/h1-5,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPZWIUXZIIQIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)N=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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